molecular formula C7H15NO B1426155 (S)-(4,4-Dimethylpyrrolidin-2-yl)methanol CAS No. 212890-85-2

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol

Cat. No. B1426155
M. Wt: 129.2 g/mol
InChI Key: DJIQDHXAMYMRRC-LURJTMIESA-N
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Description

Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH . It is a colorless, volatile, flammable liquid with a distinctive odor . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .


Synthesis Analysis

Methanol is typically produced by the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . A study presents a multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .


Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group . Its molecular weight is 32.04 g/mol .


Chemical Reactions Analysis

Methanol synthesis is exothermic and favorable at higher pressures . The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios .


Physical And Chemical Properties Analysis

Methanol is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor . It is clear liquid with polar properties, making it a good solvent . It is also highly toxic to humans if ingested .

Scientific Research Applications

1. Catalysis in Ethylene Oligomerization

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol is utilized in synthesizing nickel complexes with bidentate N,O-type ligands. These complexes have been applied in catalyzing the oligomerization of ethylene, demonstrating significant potential in industrial chemistry (Kermagoret & Braunstein, 2008).

2. Organocatalysis in Michael Addition Reactions

This compound has been identified as an efficient bifunctional organocatalyst in enantioselective Michael addition of malonate esters to nitroolefins, showing notable efficacy and selectivity in chemical synthesis (Lattanzi, 2006).

3. Ligand in Enantioselective Alkynylation

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol-derived ligands have been effectively used in catalytic enantioselective addition of terminal alkynes to cyclic imines, yielding chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).

4. Application in Synthesis of α-Hydroxy Esters

The compound is also used in the asymmetric synthesis of α-hydroxy esters based on bidentate chelation-controlled alkylation of glycolate enolate, demonstrating its versatility in organic synthesis (Jung, Ho & Kim, 2000).

5. Role in Synthesis of Cyclic Acetals from Glycerol

It plays a role in the acid-catalyzed condensation of glycerol with various aldehydes and ketones to synthesize cyclic acetals, a process of interest for producing novel platform chemicals from renewable materials (Deutsch, Martin & Lieske, 2007).

Safety And Hazards

Methanol is extremely poisonous and flammable . Direct ingestion of more than 10mL can cause permanent blindness through optic nerve damage, central nervous system poisoning, coma, and likely death .

Future Directions

Methanol is considered a promising path towards decarbonization targets . It offers an alternative to HFO, and a pathway towards decarbonization targets . Also, the power-to-methanol chain is reviewed from a process system engineering perspective with detailed assessments of major technologies .

properties

IUPAC Name

[(2S)-4,4-dimethylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIQDHXAMYMRRC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](NC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
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(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
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(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
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(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
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(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
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(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol

Citations

For This Compound
1
Citations
D under Rule - researchgate.net
(57) Abstract: Disclosed are compounds of Formula (I):(Formula (I)) and pharmaceutically acceptable salts thereof, wherein A, Ra, R1, R2, R3, R4, R6, w and nl are defined and …
Number of citations: 9 www.researchgate.net

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